Gliovictin

Description

Significance of Marine-Derived Natural Products in Drug Discovery and Development

The marine environment, with its immense biodiversity and unique ecological pressures, drives the production of secondary metabolites with exceptional chemical diversity and novel structural features researchgate.netfrontiersin.org. These compounds often possess potent and selective biological activities, making them attractive candidates for pharmaceutical development researchgate.netpharmaceutical-journal.com. Marine natural products have demonstrated a wide range of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities researchgate.netpeersalleyconferences.com. The chemical diversity found in marine organisms is often unparalleled by synthetic libraries, positioning marine natural products as ideal starting points for drug discovery projects acs.org. Several marine-derived compounds have already successfully transitioned into approved drugs, primarily for treating cancer and infectious diseases, highlighting the significant contribution of this source to human health frontiersin.orgpharmaceutical-journal.comacs.org. The ongoing exploration of marine life forms, including invertebrates, algae, and microorganisms, continues to yield novel lead compounds with unique mechanisms of action researchgate.netpharmaceutical-journal.compeersalleyconferences.com.

Gliovictin as a Representative Marine Fungal Secondary Metabolite

This compound stands as an example of a bioactive secondary metabolite isolated from marine-derived fungi gsconlinepress.com. Marine-derived fungi, found in diverse marine habitats such as associated with algae, sponges, and decaying wood, represent a significant source of structurally unique and biologically interesting compounds mdpi.compsu.edu. The ability of these fungi to thrive in challenging marine conditions often correlates with their production of specialized metabolites psu.edu. This compound has been isolated from marine fungal species, including Asteromyces cruciatus, a deuteromycete found on decaying green algae scilit.com. It has also been reported as a metabolite of Paradendryphiella salina, isolated from the brown alga Pelvetia caniculata mdpi.comresearchgate.net. The isolation of this compound from these marine fungal sources underscores the potential of this under-explored microbial group for yielding valuable natural products.

Classification and Context within the Epidithiodioxopiperazine Class of Fungal Metabolites

This compound belongs to the class of epidithiodioxopiperazines (ETPs), also known as epipolythiodioxopiperazines researchgate.net. These compounds are characterized by a diketopiperazine ring containing one or more sulfur bridges, typically a disulfide (epidithio) or a tetrasulfide (epitetrathio) group researchgate.net. ETPs are a significant group of fungal secondary metabolites, recognized for their diverse and potent biological activities, including cytotoxic, antibacterial, antiviral, and antitumor properties researchgate.net. This compound is specifically classified as a bisdethiodi(methylthio)hyalodendrin, indicating its structural relationship to hyalodendrin (B52569) and the presence of two methylthio groups replacing the disulfide bridge found in some related compounds mdpi.comresearchgate.net. The epidithiodioxopiperazine core structure is a defining feature of this class, contributing to their unique chemical reactivity and biological profiles researchgate.net. Members of this class are considered interesting fungal toxins with various activities mdpi.com.

Historical Context of this compound Discovery

The history of this compound's discovery is linked to investigations into fungal metabolites. While the exact initial discovery date can be traced back to terrestrial fungi, its isolation from marine sources later highlighted the broader distribution of this compound class. This compound was reported as a metabolite of Helminthosporium victoriae in 1974 scilit.com. Subsequently, its isolation from the marine deuteromycete Asteromyces cruciatus was reported in 1987 by Shin and Fenical, explicitly linking it to a marine fungal origin scilit.comd-nb.info. This marine isolation expanded the known sources of this compound and contributed to the growing interest in marine-derived fungal metabolites. The synthesis of (±)-gliovictin has also been described, contributing to the understanding of its chemical structure and properties researchgate.netacs.org.

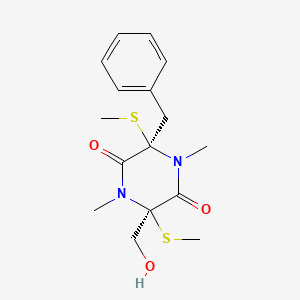

Structure

3D Structure

Properties

IUPAC Name |

(3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIJHVRXTHDGKV-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@](N(C(=O)[C@@]1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Bio Prospecting, and Advanced Structural Elucidation Methodologies

Isolation Strategies from Diverse Marine Fungal Genera

The isolation of gliovictin relies on the cultivation of specific marine fungal strains, followed by extraction and chromatographic purification of their metabolic products. Researchers have identified several fungal species as producers of this compound, with cultivation conditions often optimized to enhance yield.

Asteromyces cruciatus as a Primary Producer Strain

The marine-derived filamentous fungus Asteromyces cruciatus has been identified as a significant producer of this compound. mdpi.comresearchgate.net Studies on strains like A. cruciatus 763, isolated off the coast of La Jolla, San Diego, USA, have successfully yielded this compound along with other known related metabolites. nih.govnih.gov The isolation process typically involves large-scale fermentation of the fungus in a suitable liquid medium, such as a Czapek-Dox broth. nih.gov Following cultivation, the fungal mycelium and the culture broth are extracted with organic solvents like ethyl acetate. mdpi.comnih.gov The resulting crude extract is then subjected to a series of chromatographic steps, including fractionation on silica (B1680970) gel and purification using reversed-phase high-performance liquid chromatography (HPLC), to isolate pure this compound. mdpi.com The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, has also been employed to stimulate the production of a diverse range of secondary metabolites, including this compound, from A. cruciatus. researchgate.net

| Strain | Location of Isolation | Isolated Compounds | Reference |

| Asteromyces cruciatus 763 | La Jolla, San Diego, USA | This compound, Hyalodendrin (B52569), ¹N-norgliovicitin, bis-N-northis compound, Lajollamide A, Regiolone | nih.gov |

| Asteromyces cruciatus KMM 4696 | Alga | Acrucipentyns A–F | mdpi.com |

Identification from Other Marine Fungal Sources (e.g., Paradendryphiella salina)

Bio-prospecting efforts have expanded the known sources of this compound beyond Asteromyces. The marine fungus Paradendryphiella salina (strain PC 362H), isolated from the brown alga Pelvetia caniculata, has also been identified as a producer. nih.govnih.gov In this case, this compound, also referred to as (-)-(3R, 6R) bisdethiodi(methylthio)hyalodendrin, was isolated from the crude extract of the fungal culture. nih.gov The discovery of this compound from different genera underscores the importance of exploring diverse marine habitats for novel and known bioactive compounds.

Methodologies for Initial Compound Detection and Prioritization

The discovery of natural products like this compound from complex biological matrices requires efficient methods for detecting and prioritizing compounds with interesting biological activities.

High-Throughput Screening Approaches for Bioactivity

High-throughput screening (HTS) is a foundational strategy for rapidly assessing the biological activity of a large number of extracts or purified compounds. nih.gov In the context of marine fungi, HTS assays are designed to identify compounds that can inhibit specific phenotypes, such as those involved in cancer aggressiveness or microbial growth. nih.govmdpi.com For instance, a chemical library derived from numerous marine fungal strains can be screened against cancer cell lines to identify promising extracts. nih.govnih.gov Extracts showing significant activity are then prioritized for activity-guided fractionation, a process where the extract is systematically separated, and the bioactivity of each fraction is tested to pinpoint the active compound, which could be this compound. nih.gov This approach ensures that research efforts are focused on the most biologically relevant metabolites within a complex mixture.

Chemical Profiling and Molecular Networking in Natural Product Discovery

Modern natural product discovery is increasingly reliant on metabolomic approaches to rapidly analyze and dereplicate compounds in complex extracts. nih.gov Chemical profiling using techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) provides a detailed snapshot of the metabolites produced by a fungal strain under specific conditions. nih.govresearchgate.net

A powerful extension of this is MS/MS-based molecular networking, which organizes spectral data into clusters of structurally related molecules. acs.orgfrontiersin.orgnih.gov This strategy is highly effective for dereplication—quickly identifying known compounds in an extract by comparing their fragmentation patterns to spectral libraries—and for highlighting potentially new or interesting molecules within a "molecular family". frontiersin.orgnih.gov By mapping the chemical inventory of fungal cultures, researchers can prioritize unique chemical signatures for targeted isolation, accelerating the discovery of both novel compounds and new sources of known metabolites like this compound. frontiersin.org

Advanced Spectroscopic and Analytical Techniques for Structural Delineation

Once a pure compound is isolated, its exact chemical structure must be determined. This is achieved through a combination of powerful spectroscopic and analytical methods. taylorandfrancis.comresearchgate.net

The definitive structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pharmtech.comjchps.com

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the precise molecular weight of the compound, allowing for the determination of its elemental formula. Tandem MS (MS/MS) experiments, which involve fragmenting the molecule and analyzing the resulting pieces, offer valuable clues about the compound's substructures. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural elucidation for organic molecules. pharmtech.com A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle:

1D NMR (¹H and ¹³C) : Provides information about the types and numbers of proton and carbon atoms in the molecule. pharmtech.com

2D NMR (COSY, HSQC, HMBC) : These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing the assembly of the complete carbon skeleton and the placement of functional groups. nih.gov

By integrating the data from these advanced techniques, scientists can unambiguously determine the complex three-dimensional structure of natural products like this compound.

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass for determining the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Reveals fragmentation patterns, offering clues about the molecular substructure. |

| ¹H NMR | Shows the chemical environment and number of different types of protons. |

| ¹³C NMR | Shows the chemical environment and number of different types of carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms to build the final molecular structure. |

Stereochemical Assignment Methodologies

The definitive three-dimensional arrangement of atoms in the this compound molecule, a critical aspect for understanding its biological activity, has been established through rigorous stereochemical analysis. The absolute configuration of the two stereogenic centers in the diketopiperazine ring has been determined, providing a complete structural description of this fungal metabolite.

Deduction of Absolute Configuration

The absolute configuration of this compound has been conclusively assigned as (3R, 6R). This determination is cataloged in public chemical databases, with the formal IUPAC name being (3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione. nih.gov

While the original research detailing the initial stereochemical assignment was not available in the immediate search, the assignment of absolute configuration for complex natural products like this compound typically relies on a combination of sophisticated analytical techniques. The primary methods for such determinations include X-ray crystallography, which provides unambiguous proof of the three-dimensional structure of a molecule in the crystalline state. rsc.orgslideshare.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial coordinates of each atom can be determined, thus revealing the absolute stereochemistry.

Another powerful technique is the use of chiroptical methods, such as Circular Dichroism (CD) spectroscopy. researchgate.net This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry and can be compared to spectra of known compounds or to theoretical spectra calculated using quantum mechanical methods to deduce the absolute configuration. researchgate.net

Furthermore, the total synthesis of a natural product with a proposed stereochemistry serves as a definitive proof of its structure. If the synthetic compound with a known, controlled stereochemistry exhibits identical physical and spectroscopic properties to the natural isolate, the absolute configuration of the natural product is confirmed.

It is noteworthy that a synonym for this compound, bisdethiodi(methylthio)hyalodendrin, has been associated with a (3S, 6S) configuration in some literature. This discrepancy highlights the importance of referring to definitive structural elucidation studies for accurate stereochemical assignment. The (3R, 6R) configuration is the accepted assignment in major chemical databases. nih.gov

Interactive Data Table: Stereochemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione |

| Absolute Configuration | 3R, 6R |

| Molecular Formula | C16H22N2O3S2 |

| Molecular Weight | 354.5 g/mol |

| InChIKey | WXIJHVRXTHDGKV-HZPDHXFCSA-N |

Mechanistic Investigations at the Cellular and Molecular Levels

Gliovictin's Modulatory Effects on Intracellular Signaling Pathways

Investigations into the cellular mechanisms of this compound and related compounds have revealed their capacity to modulate key intracellular signaling cascades. These modulatory effects include alterations in protein phosphorylation status and changes in the expression levels of proteins involved in cellular stress responses and protein folding.

Phosphorylation Events (e.g., p53 Serine 15)

Studies involving (-)-hyalodendrin, a compound structurally related to this compound and also isolated from Paradendryphiella salina, have provided insights into potential phosphorylation events modulated by this class of compounds. Treatment of MCF7-Sh-WISP2 cells with (-)-hyalodendrin induced changes in the phosphorylation status of p53, including an increase in phosphorylation on serine 15 mdpi.comresearchgate.netresearchgate.net. This increased phosphorylation of p53 on serine 15 was observed after 24 and 48 hours of exposure mdpi.com. Interestingly, this effect was not accompanied by an increased phosphorylation of serine 46; instead, a decreased phosphorylation of this residue was noted mdpi.comresearchgate.net. The phosphorylation of p53 on serine 15 at later time points suggests that it might be a consequence of indirect processes induced by the compound rather than a direct result of DNA damage mdpi.com. Phosphorylation at serine 15 of p53 is known to be a primary target of the DNA damage response and is phosphorylated by ATM and ATR kinases nih.govnih.gov. It plays a role in stimulating transactivation at p53-responsive promoters and is required for efficient recruitment of p53 to chromatin nih.govnih.gov.

Altered Expression of Cellular Stress and Chaperone Proteins (e.g., HSP60, HSP70, PRAS40)

Further investigations with (-)-hyalodendrin in MCF7-Sh-WISP2 cells demonstrated alterations in the expression levels of several cellular stress and chaperone proteins. Treatment with the compound led to a marked decrease in the expression levels of both HSP60 and HSP70 proteins mdpi.comresearchgate.net. HSP60 and HSP70 are molecular chaperones involved in protein folding, assembly, and transport, and their expression is often altered in response to various cellular stresses nih.govnih.gov. Additionally, an apparent decrease in the phosphorylation of PRAS40 (Proline Rich Akt Substrate 40 kDa) on threonine 246 was observed mdpi.comresearchgate.net. Western blotting analysis subsequently revealed that this was a result of a general decrease in PRAS40 protein expression levels mdpi.comresearchgate.net. PRAS40 is known to play a role in regulating the PI3K/Akt and mTOR pathways by directly regulating mTORC1 kinase activity mdpi.com.

Cellular Response Induction and Programmed Cell Death Pathways

This compound has been shown to induce programmed cell death, a critical process in controlling cell proliferation and eliminating damaged or unwanted cells. This induction involves the activation of specific cellular responses, including autophagocytosis and apoptotic pathways.

Autophagocytosis Induction

This compound has been reported to induce autophagocytosis researchgate.net. Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components through the formation of double-membraned vesicles called autophagosomes, which then fuse with lysosomes nih.govnih.gov. This process plays a crucial role in maintaining cellular homeostasis and can be induced in response to various stresses nih.govnih.gov. One study indicated that a compound, identified as 179 and described in the context of sulfur-containing natural products from marine microorganisms including this compound, declined cell proliferation by autophagocytosis nih.gov. Another source directly links this compound (identified as 599) to inducing cell-cycle arrest, apoptosis, and autophagy researchgate.net.

Activation of Apoptotic Pathways (e.g., Caspase-9 Pathway)

This compound has been shown to induce cell death through the caspase-9 apoptotic pathway nih.govscispace.com. Apoptosis is a highly regulated form of programmed cell death characterized by distinct morphological features such as cell shrinkage, nuclear collapse, and DNA fragmentation semanticscholar.org. The activation of caspase cascades is a central event in the execution of apoptosis jmb.or.kr. The caspase-9 pathway is a key component of the intrinsic apoptotic pathway, which is typically initiated by mitochondrial dysfunction and the release of cytochrome c semanticscholar.orgjmb.or.krmdpi.com. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 jmb.or.krmdpi.com. Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3, which are responsible for dismantling the cell semanticscholar.orgjmb.or.krmdpi.com. Epidithiodiketopiperazines (ETPs), the class of compounds to which this compound belongs, are known to induce caspase-dependent apoptotic cell death acs.org. Studies on gliotoxin (B1671588), a related ETP, have also demonstrated its ability to induce apoptosis via the mitochondrial pathway, involving the activation of caspase-3, caspase-8, and caspase-9 semanticscholar.orgvliz.be.

Redox Homeostasis Perturbation and Oxidative Stress Mechanisms

The biological activities of epipolythiodiketopiperazines (ETPs), including this compound, are considered to be related to the oxidation/reduction status of their sulfur atoms, and their effects often depend on thiol-disulphide exchange reactions mdpi.com. This suggests that these compounds can perturb cellular redox homeostasis. Oxidative stress occurs when there is an imbalance between the production of reactive species and the cellular antioxidant defense system mdpi.commdpi.com. While specific detailed mechanisms of how this compound directly impacts redox homeostasis are still under investigation, the presence of the disulfide bridge in its structure is likely key to its redox-modulating properties mdpi.com. Related compounds like gliotoxin have been shown to cause oxidative damage to plasmid and cellular DNA mdpi.com. Maintaining redox homeostasis is crucial for cellular function, and its perturbation can lead to cellular damage and the induction of cell death pathways, including apoptosis nih.govnih.govmdpi.com.

Generation of Reactive Oxygen Species (ROS)

The sulfur-bridged dioxopiperazine structure of epidithiodioxopiperazines, including this compound, is implicated in the production of reactive oxygen species (ROS) mdpi.com. This ROS generation can occur upon the formation of a disulfide bond after the compound is reduced by a cellular reductant mdpi.com. The autooxidation of the resulting dithiol compounds back to the disulfide form can lead to the production of superoxide (B77818) ions and hydrogen peroxide, which are known to cause oxidative damage to cells nih.gov. While gliotoxin, a related epidithiodioxopiperazine, has been shown to induce oxidative stress and DNA damage through ROS generation, the extent to which ROS is the primary mechanism for the antibacterial action of related compounds like this compound is still being explored nih.govbiorxiv.org.

Interaction with Cellular Reductants and the Thioredoxin System

Epidithiodioxopiperazines can be reduced within cells in the presence of cellular reductants mdpi.comnih.gov. The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (Trr), is a key cellular reductive system mdpi.comfrontiersin.org. Studies have shown that the disulfide bond in compounds like hyalodendrin (B52569) (a related epidithiodioxopiperazine) can be efficiently reduced by the thioredoxin system in vitro mdpi.com. This suggests that the thioredoxin system may act as a cellular reductant for this compound, potentially sustaining catalytic ROS production through redox cycling mdpi.com. The thioredoxin system plays crucial roles in maintaining cellular redox homeostasis and protecting against oxidative stress frontiersin.orgfrontiersin.org.

Implications for Cells with Elevated Glutathione (B108866) Levels

The ability of epidithiodioxopiperazines to kill cells with elevated glutathione levels suggests a potential strategy for selectively targeting certain cells, such as drug-resistant cancer cells, which often exhibit high concentrations of glutathione and associated enzymes mdpi.com. Glutathione (GSH) is a major low molecular weight thiol in eukaryotic cells and Gram-negative bacteria, contributing to cellular redox buffering and protein protection from oxidants nih.gov. Gliotoxin, a related compound, has been shown to induce DNA damage in the presence of glutathione nih.gov. The formation of a diiminium intermediate followed by a nucleophilic attack of the cysteine thiolate residue of glutathione is a proposed mechanism involved in the biosynthesis of some sulfur-containing compounds, highlighting the interaction between these compounds and glutathione mdpi.comresearchgate.net.

Molecular Targeting and Protein Interactions

Identification of Specific Molecular Targets (e.g., Dermcidin)

Research indicates that epidithiodioxopiperazines can have specific molecular targets scispace.com. Dermcidin (B1150715), an antimicrobial peptide secreted by human sweat glands, has been identified as a potential molecular target for certain selective anticancer agents, such as seriniquinone, which is also a natural product innspub.net. While the direct interaction of this compound with dermcidin is suggested by the provided outline, further detailed research findings on this specific interaction are limited in the search results. Dermcidin is known to interact with the bacterial cell envelope and inhibit bacterial macromolecular synthesis without binding directly to DNA or RNA nih.gov. It plays a role in the innate defense of human skin nih.gov.

DNA Integrity Perturbation

Epidithiodioxopiperazines, including gliotoxin, have been shown to induce single and double-stranded DNA damage, particularly in the presence of cellular reductants mdpi.comnih.govbiorxiv.org. This DNA damage can be a consequence of the ROS generated during the redox cycling of these compounds nih.govbiorxiv.org. Oxidative stress, which can be induced by ROS, can lead to DNA mutations and other cellular damage ulisboa.pt. The observed phosphorylation of histone variant H2AX and p53 on serine 15 in cells exposed to a related compound supports the hypothesis that exposure may promote the production of DNA damage mdpi.com.

Preclinical Efficacy Studies in Defined Biological Models

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Studies have demonstrated that gliovictin exhibits antiproliferative and cytotoxic effects against various cancer cell lines. This activity suggests potential as an anticancer agent.

This compound, also referred to as (-)-(3R, 6R) bisdethiodi(methylthio)hyalodendrin, has shown activity against cancer cells with invasive and drug-resistant characteristics. Notably, it has demonstrated efficacy against the MCF7-Sh-WISP2 breast carcinoma cell line, which displays an invasive phenotype mdpi.comresearchgate.netresearchgate.net. The antitumor activity of (-)-hyalodendrin (this compound) was not restricted to MCF7 cell lines but was also prominent in cancer cells with invasive phenotypes, including colorectal cancer cells that are resistant to DNA-targeting agents mdpi.comresearchgate.net. Treatment of MCF7-Sh-WISP2 cells with (-)-hyalodendrin induced changes in the phosphorylation status of p53 and altered the expression of HSP60, HSP70, and PRAS40 proteins mdpi.comresearchgate.netresearchgate.net. These findings suggest that this compound possesses therapeutic potential against tumor cells exhibiting aggressive phenotypes mdpi.comresearchgate.netresearchgate.net.

This compound has been reported to exhibit cytotoxic activity against several cancer cell lines. These include H1975, U937, K562, BGC823, MOLT-4, MCF-7, and HL60 cells, with IC50 values ranging from 9.8 to 18.0 µmol/L scispace.com. Another study indicated weak cytotoxic activity of bisdethiodi(methylthio)hyalodendrin (this compound) on KB (human epidermoid carcinoma of the mouth) cells with an IC50 of 42 µg/mL, and IC50 values greater than 50 µg/mL on HepG2 (human hepatocellular liver carcinoma cell line), A549 (human lung carcinoma cell line), HCC-S102 (hepatocellular carcinoma cell line), and HuCCA-1 (human cholangiocarcinoma cancer cells) mdpi.com. The activity has been observed in cancer cells originating from different organs mdpi.com.

Here is a summary of this compound's cytotoxic activity against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 Range (µmol/L) | Reference |

| H1975 | Lung Carcinoma | 9.8–18.0 | scispace.com |

| U937 | Histiocytic Lymphoma | 9.8–18.0 | scispace.com |

| K562 | Chronic Myelogenous Leukemia | 9.8–18.0 | scispace.com |

| BGC823 | Gastric Carcinoma | 9.8–18.0 | scispace.com |

| MOLT-4 | Acute Lymphoblastic Leukemia | 9.8–18.0 | scispace.com |

| MCF-7 | Breast Adenocarcinoma | 9.8–18.0 | scispace.com |

| HL60 | Acute Promyelocytic Leukemia | 9.8–18.0 | scispace.com |

| Huh-7 | Hepatocellular Carcinoma | 9.8–18.0 | scispace.com |

| KB | Human Epidermoid Carcinoma | 42 µg/mL | mdpi.com |

| HepG2 | Human Hepatocellular Carcinoma | >50 µg/mL | mdpi.com |

| A549 | Human Lung Carcinoma | >50 µg/mL | mdpi.com |

| HCC-S102 | Hepatocellular Carcinoma | >50 µg/mL | mdpi.com |

| HuCCA-1 | Human Cholangiocarcinoma | >50 µg/mL | mdpi.com |

| MCF7-Sh-WISP2 | Invasive Breast Carcinoma | Active | mdpi.comresearchgate.netresearchgate.net |

| Colorectal Cancer Cells | Colorectal Carcinoma | Active | mdpi.comresearchgate.net |

Antimicrobial Activities of this compound

This compound has also been investigated for its ability to inhibit the growth of microorganisms.

This compound has demonstrated antimicrobial activity, particularly against Staphylococcus aureus researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.nettandfonline.com. Studies have tested its efficacy against S. aureus using methods such as liquid broth titration with spectrophotometric detection mdpi.com. While activity against S. aureus has been observed, this compound did not show activity against Escherichia coli and Bacillus megaterium in agar (B569324) diffusion assays nih.govmdpi.comresearchgate.netresearchgate.net. However, it is noted that liquid broth titration can be crucial for detecting the effects of compounds compared to agar diffusion assays, which have limitations mdpi.com. This compound was among the compounds isolated from the marine fungus Asteromyces cruciatus that exhibited antimicrobial activity against Staphylococcus aureus researchgate.netresearchgate.netmdpi.comresearchgate.net. The antistaphylococcal action of this compound has been quantified, with a calculated IC50 value reported in one study nih.gov. This compound also showed a significant effect on the activity of urease from S. aureus mdpi.com.

Assessment of Cellular Responses in Non-Cancerous Cell Models (e.g., Neuronal Cells)

Evaluation of this compound's effects on non-cancerous cells is important to understand its selectivity. In studies evaluating the properties of secondary metabolites from marine fungi, including those that produce this compound, no detrimental effects were observed on a neuronal cell line researchgate.netmdpi.comresearchgate.netresearchgate.net. The viability of PC12 cells (a neuronal cell line) was comparable to the negative control in cytotoxicity evaluations of crude extracts containing this compound mdpi.com.

Investigations into Other Biological Activities (e.g., Cholinergic Nervous System)

Beyond its cytotoxic and antimicrobial effects, other biological activities of compounds related to this compound have been explored. Thiosilvatins, a family of biologically active sulfenylated diketopiperazine natural products that include this compound, have shown a variety of biological properties researchgate.net. For instance, thiosilvatins have demonstrated activity towards the cholinergic nervous system researchgate.netnih.gov. In a specific assay using zebrafish larvae, certain thiosilvatins, including one related to this compound, promoted gastrointestinal motility by acting on the cholinergic nervous system researchgate.netnih.gov.

Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies

Naturally Occurring Analogs and Congeners of Gliovictin

Fungi, particularly marine-derived species, are prolific sources of structurally diverse cyclodipeptides, including numerous analogs and congeners of this compound. mdpi.comresearchgate.net These related compounds often share the core dioxopiperazine scaffold but vary in their side chains, methylation patterns, and the nature and number of sulfur atoms in the bridge.

Comparative Analysis with Hyalodendrin (B52569) and Other Epidithiodioxopiperazines

This compound is structurally related to other epidithiodioxopiperazines like hyalodendrin. Both compounds are derived biosynthetically from phenylalanine and serine, featuring a sulfur bridge across the diketopiperazine ring. nih.gov Hyalodendrin was originally isolated from Hyalodendron sp., and the same fungus has been shown to produce a bis(methylthio) derivative and an epitetrasulfide analog. nih.gov

A key difference between this compound and hyalodendrin lies in their stereochemistry. This compound has a (3R,6R) configuration, while hyalodendrin isolated from Hyalodendron sp. typically has a (3S,6S) configuration, making them enantiomers. cdnsciencepub.com This enantiomeric relationship has been confirmed by direct comparison of bisdethiodi(methylthio)hyalodendrin with this compound. cdnsciencepub.com

Other epidithiodioxopiperazines exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. nih.gov The presence of the sulfur bridge is generally considered important for these activities. nih.govnih.gov For instance, hyalodendrin and its epitri- and epitetrasulfide derivatives show antibacterial activity, whereas the bisdethiodi(methylthio) analog is inactive against fungi and bacteria and less toxic. nih.gov

Dimeric Forms and Complex Derivatives (e.g., Vertihemiptellide A)

Beyond simple monomeric analogs, more complex dimeric forms and derivatives of epidithiodioxopiperazines exist in nature. Vertihemiptellide A is a notable example, representing a unique diketopiperazine dimer isolated from the insect pathogenic fungus Verticillium hemipterigenum. mdpi.comtsri.or.ththaiscience.info This dimeric structure is formed via two disulfide bridges linking two hyalodendrin units. tsri.or.ththaiscience.infomdpi.com Vertihemiptellide A and a related dimer, vertihemiptellide B, have shown growth inhibitory activity against Mycobacterium tuberculosis H37Ra and moderate cytotoxic activity. mdpi.comthaiscience.info

N-northis compound and Bis-N-northis compound

N-northis compound and bis-N-northis compound are naturally occurring congeners of this compound that lack one or two N-methyl groups, respectively. tandfonline.comnih.govresearchgate.netmountainscholar.orggoogle.commdpi.comresearchgate.netunirioja.es These compounds have also been isolated from marine-derived fungi, including Asteromyces cruciatus. tandfonline.comnih.govresearchgate.netmdpi.comresearchgate.netunirioja.es Bis-N-northis compound, in particular, has demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages and improved survival in sepsis models, suggesting its potential as a therapeutic candidate for inflammatory diseases. mdpi.comresearchgate.net

Here is a table summarizing some naturally occurring this compound analogs and congeners:

| Compound | Source Organism(s) | Structural Features | Selected Biological Activity |

| This compound | Helminthosporium victoriae, Asteromyces cruciatus | Epidithiodioxopiperazine, (3R,6R) configuration | Various, including antibacterial and cytotoxic nih.govresearchgate.netmdpi.commdpi.com |

| Hyalodendrin | Hyalodendron sp., Asteromyces cruciatus | Epidithiodioxopiperazine, (3S,6S) configuration | Antibacterial nih.gov |

| Bis(methylthio) analog of Hyalodendrin | Hyalodendron sp. | Bis(methylthio) instead of disulfide bridge | Inactive against fungi and bacteria, less toxic nih.gov |

| Epitetrasulfide analog of Hyalodendrin | Hyalodendron sp. | Epitetrasulfide bridge | Antibacterial nih.gov |

| Vertihemiptellide A | Verticillium hemipterigenum | Dimer of hyalodendrin units linked by disulfide bridges | Growth inhibitory against M. tuberculosis, cytotoxic mdpi.comthaiscience.info |

| N-northis compound | Asteromyces cruciatus, Neosartorya pseudofischeri | Lacks one N-methyl group compared to this compound | Antimicrobial properties nih.govresearchgate.netmdpi.comresearchgate.netunirioja.esnih.gov |

| Bis-N-northis compound | Gliocladium virens, Aspergillus fumigatus, Neosartorya pseudosidcheri, Dichotomomyces sp., Asteromyces cruciatus | Lacks two N-methyl groups compared to this compound | Inhibits LPS-induced inflammation, potential sepsis treatment nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netunirioja.esresearchgate.netnih.gov |

Interactive Table: Naturally Occurring this compound Analogs

Synthetic Derivatization Strategies

The unique structure and promising biological activities of this compound and related epidithiodioxopiperazines have motivated synthetic efforts to access these compounds and their derivatives. Total syntheses of both (±)-gliovictin and (±)-hyalodendrin have been reported, providing access to these complex molecules for further study and derivatization. nih.govmountainscholar.orgresearchgate.netresearchgate.net These synthetic approaches often involve the construction of the core dioxopiperazine ring followed by the introduction of the sulfur bridge and appropriate side chains. nih.govmountainscholar.orgresearchgate.net

Synthetic derivatization allows for the systematic modification of the this compound structure to explore the impact of specific functional groups and structural motifs on biological activity. This is crucial for structure-activity relationship (SAR) studies and the potential development of new therapeutic agents with improved properties.

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity. For epidithiodioxopiperazines like this compound, SAR analysis has provided insights into the importance of certain structural features for their observed effects. nih.govmobt3ath.commdpi.com

Mechanisms of Resistance and Strategies for Overcoming Biological Challenges

Fungal Resistance to Related Antibiotics and Toxins

Fungi, as producers of various secondary metabolites including toxins and antibiotics, also exhibit mechanisms to defend against similar compounds produced by other organisms or even themselves. Resistance in fungi to related antibiotics and toxins can arise through several pathways. These include the modification of the drug target, enzymatic inactivation of the compound, active efflux of the compound from the cell, or the development of alternative metabolic pathways that bypass the inhibited step. The widespread issue of antimicrobial resistance, including antifungal resistance, highlights the continuous evolutionary pressure that leads to the emergence of resistant strains across various fungal species. researchgate.netcdc.gov For instance, Cryptococcus neoformans, a fungal pathogen, can develop drug resistance through multiple mechanisms, sometimes in response to drug or stress exposure. nc3rs.org.uk The formation of "Titan cells" in C. neoformans, large cells with multiple chromosome copies, is thought to play a role in drug resistance, although the exact mechanisms are not fully understood. nc3rs.org.uk Additionally, exposure to fungicides in agriculture and industry can contribute to the development of antifungal resistance in naturally occurring fungi like Aspergillus. cdc.gov

Cellular Resistance Mechanisms to Gliovictin-Related Compounds

Resistance to this compound and structurally related epidithiodioxopiperazines (ETPs), such as gliotoxin (B1671588) and hyalodendrin (B52569), in targeted cells (e.g., cancer cells) can involve specific cellular defense mechanisms. These mechanisms often relate to the chemical reactivity of the epipolythioperazine bridge, a key structural feature of these compounds. mdpi.com

Role of Cellular Reductants in Compound Activity and Potential Resistance

The activity of epidithiodioxopiperazines like gliotoxin is linked to the presence of cellular reductants. mdpi.com These compounds can be reduced in the presence of cellular reductants, and the resulting dithiol compounds can undergo further modifications. mdpi.com This reduction process is believed to be involved in their mechanism of action, which includes the formation of mixed disulfides with proteins and the generation of reactive oxygen species (ROS) upon disulfide bond formation after reduction. mdpi.com Cells with elevated levels of cellular reductants, such as glutathione (B108866), might exhibit altered sensitivity to these compounds. mdpi.com High concentrations of glutathione-associated enzymes are often observed in drug-resistant cancer cells, suggesting a potential link between cellular reductant levels and resistance to ETPs. mdpi.com

Chemically Mediated Inactivation Mechanisms

This compound and related ETPs can undergo chemically mediated inactivation. The reactive nature of the epipolythioperazine ring makes them susceptible to reactions with cellular components. One significant mechanism involves the formation of covalent adducts with proteins through mixed disulfide formation. mdpi.com This interaction can inactivate essential cellular enzymes or proteins, contributing to the compound's biological effect. Conversely, such interactions can also lead to the inactivation of the compound itself if it reacts non-productively with abundant cellular thiols or other nucleophiles. The reduction of the disulfide bond by cellular reductants, as mentioned earlier, can also be considered a form of chemical transformation that is integral to their activity but could potentially be modulated as a resistance mechanism. mdpi.com

Strategies for Addressing Resistance in Targeted Cells

Addressing resistance to this compound-related compounds in targeted cells requires strategies that circumvent or overcome the identified resistance mechanisms. Based on the understanding of their mechanisms of action and resistance, potential strategies could include:

Developing Analogs with Modified Reactivity: Synthesizing this compound analogs with altered chemical stability or reactivity could potentially reduce their susceptibility to cellular inactivation mechanisms while retaining or enhancing their interaction with specific targets.

Targeting Cellular Reductant Pathways: Since elevated cellular reductants might play a role in resistance, strategies aimed at depleting glutathione levels or inhibiting related enzymes in target cells could potentially resensitize them to this compound-related compounds.

Combination Therapies: Using this compound in combination with other agents that either enhance its uptake, inhibit efflux pumps, or interfere with downstream resistance pathways could be a viable approach. Research into overcoming resistance to other targeted therapies, such as rapalogs in gliomas, has explored combinatory approaches targeting compensatory survival pathways. nih.gov

Identifying and Targeting Alternative Pathways: If resistance arises from the activation of alternative survival pathways, identifying these pathways and co-targeting them along with the primary target of this compound could be effective.

Further research is needed to fully elucidate the specific resistance mechanisms to this compound in various cell types and to develop targeted strategies to overcome them.

Future Research Avenues and Translational Perspectives in Gliovictin Studies

Discovery of Novel Gliovictin Analogs from Underexplored Marine Fungal Biodiversity

The marine environment, with its unique and often extreme conditions, harbors a vast and largely untapped diversity of fungi. These organisms are a promising source of novel secondary metabolites with unique chemical structures and potent biological activities. mdpi.comoup.com Marine-derived fungi, particularly from the genus Aspergillus, are known producers of a wide array of bioactive compounds, including a significant number of diketopiperazines (DKPs), the chemical class to which this compound belongs. frontiersin.orgmdpi.com

Recent studies have consistently demonstrated that marine environments are a rich reservoir for discovering new DKP analogs. For instance, investigations into deep-sea-derived or marine endophytic Aspergillus species have led to the isolation of numerous novel indole (B1671886) DKPs. frontiersin.orgmdpi.comtandfonline.com These discoveries underscore the potential for finding novel this compound analogs by exploring previously uninvestigated marine niches, such as deep-sea sediments, sponges, and marine algae. mdpi.comnih.gov The unique chemical pressures of these environments may drive the evolution of biosynthetic pathways that produce this compound derivatives with enhanced or novel bioactivities.

Future research should focus on systematic screening programs that target phylogenetically diverse and ecologically unique marine fungal isolates. By employing modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can rapidly identify and characterize new this compound-related compounds from these underexplored sources.

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies has revolutionized natural product research, providing powerful tools to investigate and manipulate the biosynthesis of complex molecules like this compound.

Genome mining has become an indispensable tool for identifying the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govfrontiersin.org this compound is a member of the epipolythiodioxopiperazine (ETP) class of natural products, with the closely related and well-studied compound gliotoxin (B1671588) serving as a prototype for this family. The biosynthesis of gliotoxin's diketopiperazine core is initiated by a nonribosomal peptide synthetase (NRPS), GliP. nih.govmdpi.com The genes for gliotoxin biosynthesis are organized in a contiguous BGC, the gli cluster. nih.govnih.govjlsteenwyk.comresearchgate.net

Given the structural similarity, it is highly probable that the biosynthetic pathway of this compound is also encoded by a homologous BGC containing an NRPS. Future research can leverage this knowledge by using the sequence of GliP and other genes in the gli cluster as probes to mine the genomes of this compound-producing fungi. researchgate.net This genomics-guided approach can rapidly identify the this compound BGC, enabling a complete elucidation of its biosynthetic pathway. nih.gov Once the BGC is identified, techniques such as gene knockout and heterologous expression can be used to confirm the function of each gene and to engineer the pathway to produce novel this compound analogs. frontiersin.org

Proteomics and metabolomics offer a system-wide view of the cellular processes affected by a bioactive compound. While specific studies on this compound are nascent, the application of these technologies can provide profound insights into its mechanism of action and the cellular response it elicits.

Proteomics can identify the protein targets of this compound and map the downstream signaling pathways that are modulated. By comparing the proteomes of cells treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This information can help to elucidate the compound's mechanism of action and identify potential biomarkers of its activity.

Metabolomics , the comprehensive analysis of small-molecule metabolites, can reveal the metabolic perturbations caused by this compound. rsc.orgrsc.orgnih.gov Untargeted metabolomic profiling of this compound-treated cells can provide a global snapshot of the metabolic pathways that are impacted, offering clues to its bioactivity and potential off-target effects. For example, metabolomic studies on other fungal metabolites from Aspergillus have successfully profiled changes in secondary metabolite production under different conditions. rsc.orgresearchgate.net Such approaches could be applied to understand how this compound affects the host cell metabolome, potentially revealing novel therapeutic targets or mechanisms of toxicity.

Advanced Methodologies for Enhanced Production and Derivatization

A significant bottleneck in the development of natural products as drugs is the often-low yield from native producers. Advanced fermentation and biosynthetic methods can address this challenge.

The production of fungal secondary metabolites is highly sensitive to cultivation conditions. The One Strain, Many Compounds (OSMAC) approach, which involves systematically altering fermentation parameters, is a powerful strategy to induce the production of novel or cryptic metabolites and to enhance the yield of known compounds. frontiersin.orgpreprints.org

Key parameters that can be optimized for enhanced this compound production include:

Media Composition : The type and concentration of carbon and nitrogen sources can dramatically influence secondary metabolism. frontiersin.org Systematically testing various media, such as Potato Dextrose Broth (PDB), Czapek Dox, and yeast extract-based media, can identify the optimal nutrient conditions for this compound biosynthesis. nih.govprotocols.io For example, studies on Aspergillus species have shown that optimizing sucrose (B13894) and yeast extract concentrations can significantly increase the production of other secondary metabolites. mdpi.comnih.govresearchgate.net

Physical Parameters : Factors such as pH, temperature, and agitation rate are critical for fungal growth and metabolite production. nih.gov Response surface methodology can be employed to systematically optimize these parameters to maximize this compound yield. nih.govnih.gov

Salinity : For marine-derived fungi, the salt concentration of the culture medium is a crucial parameter that can influence the production of secondary metabolites. mdpi.comresearchgate.net

The following table outlines common media components that can be varied in an OSMAC approach to enhance this compound production.

| Media Component | Examples | Potential Effect on this compound Production |

| Carbon Source | Glucose, Sucrose, Maltose, Starch | Influences primary metabolism and precursor supply for secondary metabolite biosynthesis. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts, Amino Acids | Affects fungal growth and the expression of biosynthetic genes. |

| Minerals/Salts | Seawater, NaCl, MgSO₄, KH₂PO₄ | Can act as co-factors for enzymes in the biosynthetic pathway and influence osmotic stress, potentially triggering secondary metabolism. |

| Solid Substrates | Rice, Wheat, Oatmeal | Solid-state fermentation can mimic natural growth conditions and induce a different metabolic profile compared to liquid cultures. |

Feeding experiments involve supplementing the culture medium with labeled or unlabeled precursors to trace their incorporation into the final product and to generate novel derivatives. Since this compound is a diketopiperazine derived from two amino acids, this approach is particularly well-suited for its biosynthetic modification.

Strategic Development of this compound-Inspired Chemotherapeutic Agents

The strategic development of chemotherapeutic agents inspired by the molecular scaffold of this compound represents a prospective area of oncology research. The focus of such endeavors would be to enhance cytotoxic efficacy against malignant cells while minimizing off-target effects.

Design Principles for Selectively Targeting Aggressive Cell Behaviors

Currently, there is a lack of specific published research outlining the design principles for this compound-inspired analogs that selectively target aggressive cancer cell behaviors. The design of such agents would hypothetically involve medicinal chemistry approaches to modify the core structure of this compound. These modifications would aim to increase the compound's affinity for molecular targets that are overexpressed or hyperactive in aggressive cancer phenotypes, such as those driving metastasis, angiogenesis, and therapy resistance. Structure-activity relationship (SAR) studies would be essential in guiding the rational design of these novel chemical entities.

Targeting Specific Cellular Vulnerabilities (e.g., High Glutathione (B108866) Levels)

Elevated intracellular levels of glutathione (GSH) are a well-documented characteristic of many cancer cells, contributing to their resistance to oxidative stress and various chemotherapeutic agents. While direct studies on this compound's interaction with glutathione are not extensively available, research on the closely related compound, gliotoxin, offers valuable insights.

Gliotoxin belongs to the same class of epidithiapiperazinedione compounds as this compound and its cytotoxic activity is linked to its disulfide bridge. wikipedia.orgresearchgate.netnih.gov Studies have shown that the activity of gliotoxin can be neutralized by sulfhydryl compounds such as reduced glutathione. nih.gov This suggests a potential mechanism where the disulfide bridge of gliotoxin-like compounds can be reduced by glutathione, leading to the formation of a dithiol form. This interaction can disrupt the cellular redox balance and deplete glutathione stores, rendering cancer cells more susceptible to oxidative stress-induced apoptosis. nih.govplos.org

In some cellular contexts, an increase in intracellular glutathione has been observed to paradoxically enhance gliotoxin-induced cytotoxicity, possibly by facilitating the reduction of the disulfide bridge to its more active dithiol form. nih.gov This complex relationship suggests that compounds with a this compound-like structure could potentially exploit the high glutathione levels in cancer cells as a specific vulnerability. Future research into this compound could, therefore, focus on its potential to modulate the glutathione-dependent redox system in tumor cells.

Interdisciplinary Research Paradigms and Collaborative Initiatives

As of now, there are no widely publicized, large-scale interdisciplinary research programs or collaborative initiatives specifically centered on the chemical compound this compound. The advancement of a preclinical compound like this compound towards clinical application would necessitate a collaborative effort involving multiple scientific disciplines. Such a paradigm would ideally bring together experts in mycology (for natural product isolation and characterization), medicinal chemistry (for synthesis of analogs and SAR studies), molecular biology and oncology (to elucidate mechanisms of action and identify predictive biomarkers), and pharmacology and toxicology (for preclinical evaluation). Fostering such collaborations would be a critical step in exploring the therapeutic potential of this compound.

Expansion of Preclinical Studies to Broader Biological Contexts

The scope of preclinical evaluation for this compound remains narrowly defined in the available scientific literature. A comprehensive preclinical development plan would require the expansion of studies to a wider range of biological contexts. This would include screening against a broader panel of human cancer cell lines, representing a greater diversity of tumor types and genetic backgrounds. Furthermore, transitioning from in vitro studies to in vivo animal models is a crucial step to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system. To date, detailed preclinical data on this compound in various cancer models have not been extensively reported.

Q & A

Q. How to design longitudinal studies assessing this compound’s chronic toxicity in preclinical models?

- Methodological Answer :

- Time Points : Schedule assessments at 7, 30, 90 days post-administration.

- Biomarkers : Measure liver/kidney function (ALT, creatinine), hematological parameters, and histopathology.

- Statistical Models : Use repeated-measures ANOVA or mixed-effects models to account for temporal correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.